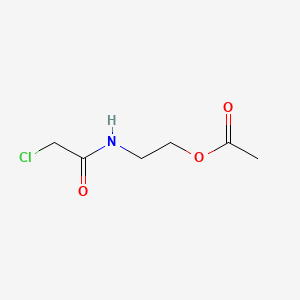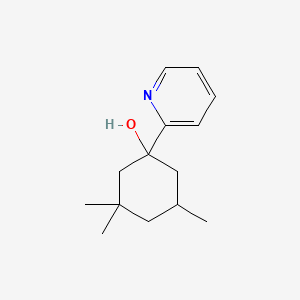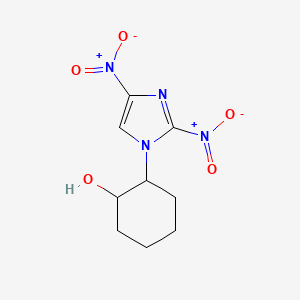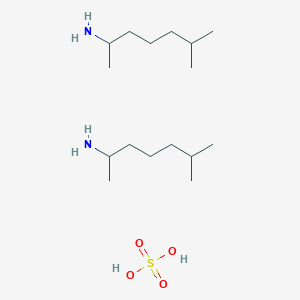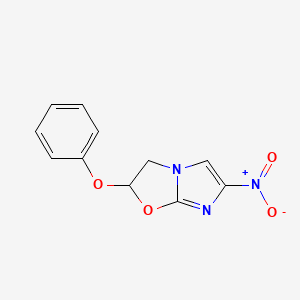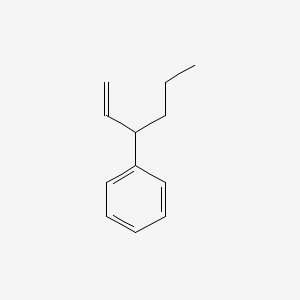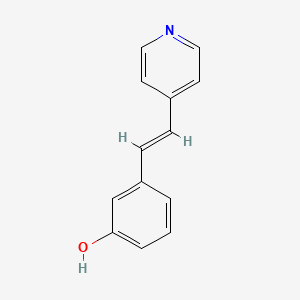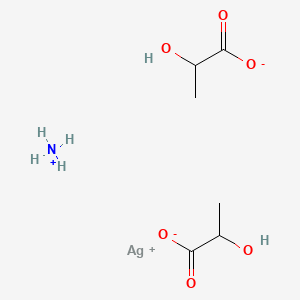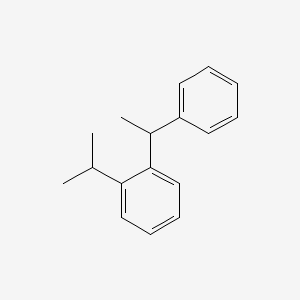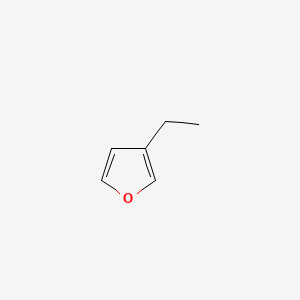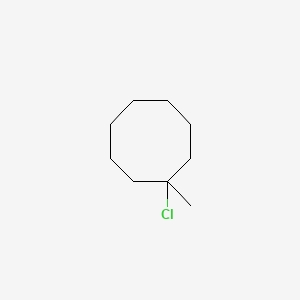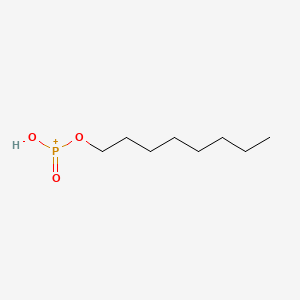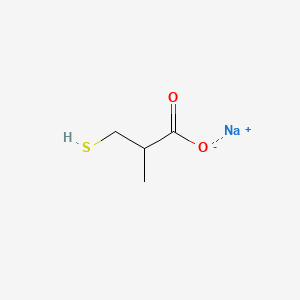
Sodium 3-mercapto-2-methylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-mercapto-2-methylpropionate is an organosulfur compound with the molecular formula C4H9NaO2S. It is a sodium salt derivative of 3-mercapto-2-methylpropionic acid. This compound is known for its applications in various fields, including biopolymer synthesis and as a precursor in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-mercapto-2-methylpropionate can be synthesized through the neutralization of 3-mercapto-2-methylpropionic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Sodium 3-mercapto-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polythioesters and other sulfur-containing polymers.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of bioplastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of sodium 3-mercapto-2-methylpropionate involves its interaction with various molecular targets. The mercapto group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby influencing their function and activity .
Comparison with Similar Compounds
3-Mercapto-2-methylpropionic acid: The parent compound from which sodium 3-mercapto-2-methylpropionate is derived.
Sodium 3-mercaptopropionate: A similar compound with a slightly different structure, lacking the methyl group.
Sodium thioglycolate: Another sulfur-containing compound used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its reactivity and makes it a valuable precursor in the synthesis of specialized polymers and other compounds .
Properties
CAS No. |
80224-20-0 |
|---|---|
Molecular Formula |
C4H7NaO2S |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
sodium;2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S.Na/c1-3(2-7)4(5)6;/h3,7H,2H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
FOTPRJUNQGWLCM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CS)C(=O)[O-].[Na+] |
Related CAS |
26473-47-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


